molecular formula C16H25N3O B7921240 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921240
M. Wt: 275.39 g/mol
InChI Key: RNAALBWXNHNBFM-HNNXBMFYSA-N
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Description

2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanone group, which is a two-carbon ketone. The presence of both amino and benzyl groups further enhances its reactivity and potential utility in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the benzyl and isopropyl groups through nucleophilic substitution reactions. The final step often includes the addition of the ethanone group via a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to optimize yield and purity. Common industrial methods may also include continuous flow synthesis, which allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones to alcohols or amines to more reactive intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its unique structure allows it to fit into binding sites with high specificity, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[(S)-3-(benzyl-amino)-pyrrolidin-1-yl]-ethanone
  • 2-Amino-1-[(S)-3-(isopropyl-amino)-pyrrolidin-1-yl]-ethanone
  • 2-Amino-1-[(S)-3-(methyl-amino)-pyrrolidin-1-yl]-ethanone

Uniqueness

What sets 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone apart from similar compounds is the combination of the benzyl and isopropyl groups. This unique structural feature enhances its reactivity and potential for forming diverse chemical bonds, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAALBWXNHNBFM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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